Hexyl acetate
Overview
Description
Hexyl acetate is an ester with the molecular formula C8H16O2 . It is mainly used as a solvent for resins, polymers, fats, and oils . It is also used as a paint additive to improve its dispersion on a surface . Hexyl acetate is also used as a flavoring because of its fruity odor, and it is naturally present in many fruits (such as apples and plums) as well as alcoholic beverages .
Synthesis Analysis
Hexyl acetate can be synthesized through an esterification reaction of hexanol and acetic acid in the presence of an acid catalyst . Laboratory scale batch chromatographic reactor experiments were carried for the esterification of acetic acid with n-hexanol to synthesize a value-added ester, namely n-hexyl acetate in the presence of an ion exchange resin catalyst, Purolite CT-124 .Molecular Structure Analysis
From a structural perspective, the molecular formula for hexyl acetate is C8H16O2 . The compound’s molecular weight is approximately 144.21 g/mol . The structure is characterized by an acetate group (C2H3O2) bonded to a hexyl group (C6H13), hence the name ‘Hexyl Acetate’ .Chemical Reactions Analysis
Hexyl acetate can be synthesized through an esterification reaction of hexanol and acetic acid in the presence of an acid catalyst . The process typically involves the removal of a water molecule from the reactants, leading to the formation of an ester .Physical And Chemical Properties Analysis
Hexyl acetate appears as a colorless liquid with a mild sweet odor . It has a flash point of 113 °F and is considered a moderate fire risk . It is insoluble in water and very soluble in alcohols and ethers . When heated to high temperatures, it emits acrid smoke and fumes .Scientific Research Applications
Flavor and Fragrance Industry
Hexyl Acetate is widely used in the flavor and fragrance industry due to its fruity odor and significant green note . It is naturally present in pear fruit and contributes to its strong, aromatic green note . It is synthesized in laboratories for various applications, particularly in the fragrance industry .
Enzyme Catalysed Synthesis
Hexyl Acetate is synthesized via an enzyme-catalysed process. This process involves the esterification reaction between hexanol and acetic acid, catalyzed by an acid or enzyme . The biosynthesis of Hexyl Acetate using mild reaction conditions has become a commercial interest .
Ultrasound Assisted Process Intensification
Hexyl Acetate synthesis can be intensified using sonication. This method involves the transesterification of hexanol with triacetin using hexane as a solvent . The use of sonication results in higher conversion rates compared to conventional methods .
Pest Control Research
Hexyl Acetate has been used in studies related to pest control. For example, it has been used to study the activity of diamondback moth sex pheromone and larval frass volatiles, as well as green leaf volatiles from cabbage, on the natural enemies of the pest .
Bioreactor Applications
In bioreactor applications, Hexyl Acetate synthesis via transesterification of hexanol with vinyl acetate has shown increased substrate transformation ability .
Chemical Synthesis
Hexyl Acetate is used in the synthesis of various chemical compounds. It is used as a building block in the synthesis of several complex molecules .
Mechanism of Action
Target of Action
Hexyl acetate primarily targets the olfactory receptors in humans due to its fruity odor. It is used as a flavoring agent in the food industry . In addition, it is used as a solvent for resins, polymers, fats, and oils .
Biochemical Pathways
Hexyl acetate is produced by the esterification of hexanol and acetic acid . This reaction is catalyzed by an enzyme known as alcohol acyltransferase (AAT), which facilitates the condensation of acyl-CoAs and alcohols to form esters . The acetyl CoA pathway is involved in this process, requiring approximately 10 enzymes and various organic cofactors .
Result of Action
The primary result of hexyl acetate’s action is the perception of a fruity smell when it is used as a flavoring agent. This is due to its interaction with olfactory receptors. When used as a solvent, it helps in the dispersion of substances such as resins, polymers, fats, and oils .
Safety and Hazards
While Hexyl acetate is generally recognized as safe for consumption by the FDA, prolonged or excessive exposure can cause irritation to the skin and eyes . Inhalation of high concentrations may cause respiratory irritation, and ingestion can lead to gastrointestinal discomfort . It is a moderate fire risk and when heated to high temperatures, it emits acrid smoke and fumes .
properties
IUPAC Name |
hexyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGQPLXWSUTHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | HEXYL ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6022006 | |
Record name | Hexyl acetate | |
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Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour | |
Record name | HEXYL ACETATE | |
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Record name | Acetic acid, hexyl ester | |
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Record name | Acetic acid, hexyl ester | |
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Record name | Hexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Hexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg | |
Record name | HEXYL ACETATE | |
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Record name | n-Hexyl Acetate | |
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Record name | Hexyl acetate | |
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Flash Point |
99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup) | |
Record name | HEXYL ACETATE | |
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Record name | Acetic acid, hexyl ester | |
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Record name | n-Hexyl Acetate | |
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Solubility |
Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | n-Hexyl Acetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Hexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |
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Record name | Hexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872 | |
Record name | HEXYL ACETATE | |
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Record name | n-Hexyl Acetate | |
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Record name | Hexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.32 [mmHg], 1.32 mm Hg at 25 °C | |
Record name | Acetic acid, hexyl ester | |
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Record name | n-Hexyl Acetate | |
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Product Name |
Hexyl acetate | |
Color/Form |
Colorless liquid | |
CAS RN |
142-92-7, 88230-35-7 | |
Record name | HEXYL ACETATE | |
Source | CAMEO Chemicals | |
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Record name | Hexyl acetate | |
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Record name | n-Hexyl acetate | |
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Record name | Hexanol, acetate, branched and linear | |
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Record name | Hexyl acetate | |
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Record name | Acetic acid, hexyl ester | |
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Record name | Hexyl acetate | |
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Record name | Hexyl acetate | |
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Record name | A mixture of: 1-hexyl acetate; 2-methyl-1-pentyl acetate; 3-methyl-1-pentyl acetate; 4-methyl-1-pentyl acetate; other mixed linear and branched C6-alkyl acetates | |
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Record name | Hexanol, acetate, branched and linear | |
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Record name | HEXYL ACETATE | |
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Record name | n-Hexyl Acetate | |
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Record name | Hexyl acetate | |
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Melting Point |
-112 °F (USCG, 1999), -80.9 °C, -81 °C | |
Record name | HEXYL ACETATE | |
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Record name | n-Hexyl Acetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |
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Record name | Hexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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